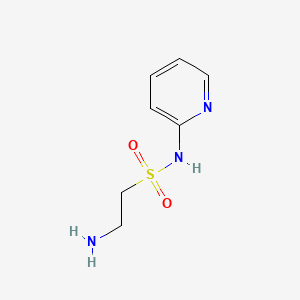

2-Amino-N-(pyridin-2-YL)ethanesulfonamide

Description

2-Amino-N-(pyridin-2-yl)ethanesulfonamide is a sulfonamide derivative characterized by a pyridin-2-yl substituent on the sulfonamide nitrogen.

Properties

IUPAC Name |

2-amino-N-pyridin-2-ylethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c8-4-6-13(11,12)10-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QERRTFFYXUKIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185530 | |

| Record name | Tauraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31644-48-1 | |

| Record name | 2-Amino-N-2-pyridinylethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31644-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tauraminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tauraminopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(pyridin-2-YL)ethanesulfonamide typically involves the reaction of 2-pyridylamine with ethanesulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(pyridin-2-YL)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Amino-N-(pyridin-2-YL)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases due to its sulfonamide structure.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-N-(pyridin-2-YL)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved in its action depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular and Structural Features

The compound’s pyridin-2-yl group distinguishes it from other sulfonamide derivatives. Key structural analogs include:

Key Observations:

Physicochemical Properties

- Solubility : The dihydrochloride form of the target compound offers enhanced aqueous solubility compared to its free base or neutral analogs like the 4-ethoxyphenyl derivative .

- Electronic Effects : The pyridine nitrogen in the target compound facilitates hydrogen bonding, whereas the ethoxy group in C₁₀H₁₆N₂O₃S may enhance π-π stacking interactions with aromatic biological targets .

Biological Activity

2-Amino-N-(pyridin-2-YL)ethanesulfonamide, also known as a sulfonamide derivative, has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anti-inflammatory properties. This compound's structure, which includes a pyridine ring and a sulfonamide functional group, positions it uniquely for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 186.24 g/mol

- IUPAC Name : this compound

The presence of the pyridine ring is significant as it contributes to the compound's ability to interact with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit notable antimicrobial activity. A study focusing on various sulfonamides, including this compound, demonstrated effectiveness against a range of bacterial strains. The mechanism of action is primarily through the inhibition of bacterial folate synthesis, which is essential for DNA synthesis and cell growth.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. A study conducted on animal models indicated that this compound reduced inflammation markers significantly when administered in acute inflammatory conditions.

Case Study: In Vivo Anti-inflammatory Effects

In a controlled experiment involving rats induced with paw edema, administration of the compound resulted in a reduction of edema by approximately 50% compared to the control group. This suggests a promising role in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit carbonic anhydrase, which plays a vital role in maintaining acid-base balance and fluid secretion in various tissues.

Structure-Activity Relationship (SAR)

Investigations into the structure-activity relationship (SAR) of this compound have revealed that modifications to the pyridine ring can enhance its biological activity. For example, substituents at the 3 and 4 positions of the pyridine ring have been associated with increased potency against certain bacterial strains.

Table 2: SAR Analysis of Pyridine Derivatives

| Compound | Activity | Remarks |

|---|---|---|

| Parent Compound | Moderate | Baseline activity |

| 3-Methyl Derivative | Enhanced | Increased binding affinity |

| 4-Chloro Derivative | Significantly Enhanced | Improved antimicrobial action |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.